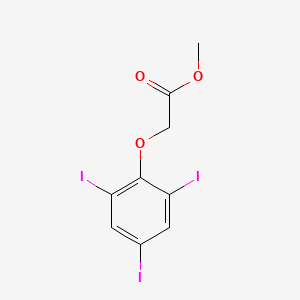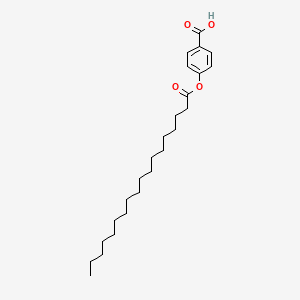
4-(Octadecanoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecanoyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core with an octadecanoyloxy group attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecanoyloxy)benzoic acid typically involves the esterification of benzoic acid with octadecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
C6H5COOH+C18H36O2→C6H4(COOC18H37)+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octadecanoyloxy)benzoic acid undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and octadecanoic acid.
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic anhydride or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: Benzoic acid and octadecanoic acid.
Oxidation: Benzoic anhydride.
Substitution: Nitrobenzoic acid or bromobenzoic acid derivatives.
Applications De Recherche Scientifique
4-(Octadecanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-(Octadecanoyloxy)benzoic acid is primarily related to its ability to interact with lipid membranes. The octadecanoyloxy group provides hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound, lacking the octadecanoyloxy group.
Octadecanoic acid: The fatty acid component of the ester.
4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the octadecanoyloxy group.
Uniqueness
4-(Octadecanoyloxy)benzoic acid is unique due to its amphiphilic nature, combining a hydrophilic benzoic acid moiety with a hydrophobic octadecanoyloxy group. This dual functionality makes it particularly useful in applications involving interactions with lipid membranes and hydrophobic environments.
Propriétés
Numéro CAS |
90293-85-9 |
|---|---|
Formule moléculaire |
C25H40O4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
4-octadecanoyloxybenzoic acid |
InChI |
InChI=1S/C25H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3,(H,27,28) |
Clé InChI |
RDDHCNPZZQMJCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
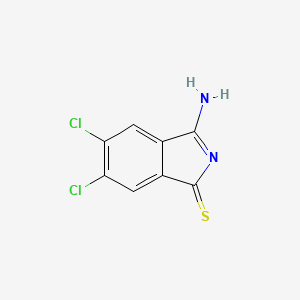
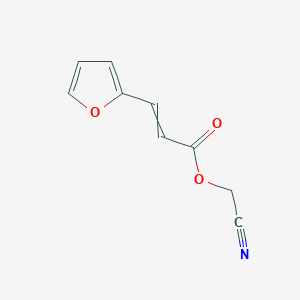
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
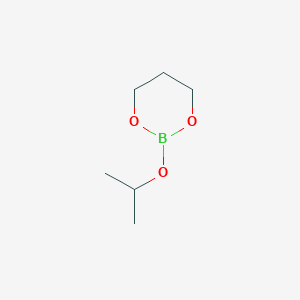
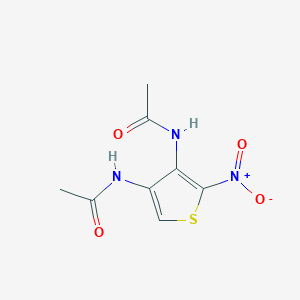
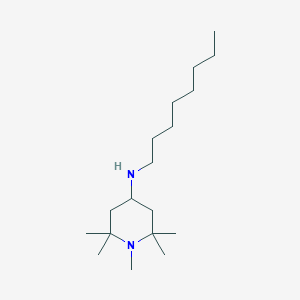
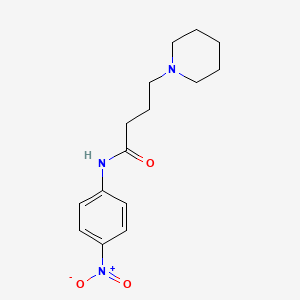
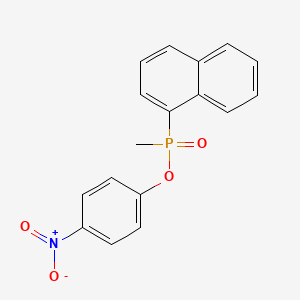
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
